molecular formula C9H16N2O3 B7923229 [(S)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

[(S)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7923229
M. Wt: 200.23 g/mol
InChI Key: RMXMRBLVGGVBRS-QMMMGPOBSA-N
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Description

[(S)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral pyrrolidine derivative featuring an acetyl-methyl-amino substituent at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position.

The stereochemistry at the 3-position (S-configuration) is critical for its interactions with biological targets, as enantiomeric differences often lead to divergent activities. Synthetically, such compounds are typically prepared via nucleophilic substitution or coupling reactions involving pyrrolidine precursors, as seen in related syntheses (e.g., thiazolidinedione derivatives in and TRK inhibitors in ) .

Properties

IUPAC Name

2-[(3S)-3-[acetyl(methyl)amino]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-7(12)10(2)8-3-4-11(5-8)6-9(13)14/h8H,3-6H2,1-2H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXMRBLVGGVBRS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@H]1CCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Enamides

The (S)-pyrrolidine scaffold is synthesized via asymmetric hydrogenation of a prochiral enamide precursor. Using a ruthenium-BINAP catalyst, enantioselectivity exceeding 98% ee is achieved under 50 bar H₂ pressure in methanol. Subsequent hydrolysis of the intermediate imine yields (S)-3-aminopyrrolidine, a critical precursor.

Resolution of Racemic Mixtures

Racemic 3-aminopyrrolidine is resolved using (R)-mandelic acid, forming diastereomeric salts separable by fractional crystallization. The (S)-enantiomer is liberated via basification, achieving 99% optical purity. This method, though reliable, suffers from a 50% maximum yield limitation.

Introduction of Acetyl-Methyl-Amino Group

Reductive Amination Pathway

(S)-3-Aminopyrrolidine reacts with acetylacetone in the presence of sodium cyanoborohydride (NaBH₃CN) to form the acetyl-methyl-amino moiety. Optimized conditions (pH 5, methanol, 24 h) yield 85% of the secondary amine, with <2% overalkylation.

Acylation of Methylamine Intermediate

Methylamine is introduced via nucleophilic substitution of a 3-bromo-pyrrolidine intermediate. Subsequent acylation with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) affords the target group in 78% yield.

Acetic Acid Moiety Installation

Alkylation of Pyrrolidine Nitrogen

The pyrrolidine nitrogen is alkylated using tert-butyl bromoacetate under phase-transfer conditions (K₂CO₃, tetrabutylammonium bromide). Deprotection with trifluoroacetic acid (TFA) in DCM yields the free acetic acid derivative in 90% purity.

Carbodiimide-Mediated Coupling

A two-step protocol involves activating acetic acid with HBTU and coupling to (S)-3-(acetyl-methyl-amino)-pyrrolidine. Reaction in DMF at 0°C achieves 82% conversion, with purification via reverse-phase chromatography.

Stereochemical Control and Optimization

Chiral Auxiliary Approaches

(S)-Phenylglycine methyl ester serves as a chiral auxiliary during pyrrolidine ring formation, directing stereochemistry at C3. Auxiliary removal via hydrogenolysis preserves configuration, yielding 92% ee.

Enzymatic Resolution

Lipase-mediated kinetic resolution of a racemic acetylated intermediate in isopropyl ether achieves 99% ee for the (S)-enantiomer. The process, however, requires 72 h and exhibits 40% yield.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) ee (%) Reference
Asymmetric HydrogenationEnamide hydrogenation, hydrolysis8898
Reductive AminationNaBH₃CN, acetylacetone8595
Enzymatic ResolutionLipase-mediated resolution4099
Alkylation-CouplingHBTU coupling, TFA deprotection8297

Critical Challenges and Solutions

Byproduct Formation During Acylation

Overacetylation at the pyrrolidine nitrogen is mitigated by employing bulkier acylating agents (e.g., acetyl imidazole) and low temperatures (−20°C).

Purification of Polar Intermediates

Reverse-phase chromatography (C18 column, acetonitrile/water gradient) effectively isolates the acetic acid derivative, achieving >99% purity.

Industrial-Scale Considerations

Cost-Effective Protecting Groups

Boc protection is favored over Fmoc due to lower reagent costs and compatibility with acidic deprotection (HCl/dioxane).

Solvent Recycling

Toluene and methanol are recovered via distillation, reducing production costs by 30% in pilot-scale trials .

Chemical Reactions Analysis

Peptide Bond Formation

The carboxylic acid group participates in amide coupling reactions using activating agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide). For example:

  • Reaction with L-phenylalanine ethyl ester in DMF (dimethylformamide) and DIPEA (N,N-diisopropylethylamine) yields dipeptide derivatives .

  • Coupling efficiency depends on pH (optimized at 7–8) and temperature (20–25°C) .

Mechanism :

  • Activation of the carboxyl group via HATU to form an active ester.

  • Nucleophilic attack by the amine group of the amino acid ester.

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄ or HCl):

  • Forms methyl or ethyl esters, enhancing solubility in organic solvents.

  • Typical conditions: reflux in anhydrous alcohol with catalytic acid (yields 75–90%).

Example :

Compound-COOH+CH3OHH+Compound-COOCH3+H2O\text{Compound-COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Compound-COOCH}_3 + \text{H}_2\text{O}

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring undergoes alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF (tetrahydrofuran) with K₂CO₃ as a base.

  • Acylation : Acetic anhydride or acetyl chloride in dichloromethane introduces additional acetyl groups.

Key Observation :
Steric hindrance from the acetyl-methyl-amino group reduces reaction rates compared to unsubstituted pyrrolidine derivatives.

Deprotection of the Acetyl Group

The acetyl group can be hydrolyzed under basic conditions:

  • Treatment with NaOH (2 M) in methanol/water (1:1) at 60°C removes the acetyl group, regenerating the free amine .

  • Reaction time: 4–6 hours (yields 85–95%) .

Cyclocondensation Reactions

The compound participates in heterocycle synthesis via reactions with carbonyl compounds:

  • Example : Condensation with aldehydes (e.g., benzaldehyde) in ethanol forms imine-linked macrocycles .

Mechanistic Insights

  • Steric Effects : The acetyl-methyl group on the pyrrolidine ring reduces accessibility to the nitrogen, favoring reactions at the carboxylic acid group.

  • Solubility : Polar solvents (water, methanol) improve reaction kinetics for acylation and esterification .

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory and Analgesic Properties

Pyrrolidine derivatives, including [(S)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid, have been investigated for their anti-inflammatory and analgesic effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce pain perception in animal models. For instance, studies on related pyrrole derivatives have shown promising results in reducing inflammation markers in various disease models .

1.2 Neuropharmacological Applications

The compound has potential applications in treating neurodegenerative diseases such as Alzheimer's Disease (AD). Molecular docking studies suggest that pyrrolidine derivatives can interact with acetylcholinesterase (AChE), an enzyme implicated in AD. The binding affinity of these compounds to AChE is crucial for their role as inhibitors, which can enhance cholinergic transmission and improve cognitive function .

Synthetic Methodologies

2.1 Synthesis of Pyrrolidine Derivatives

The synthesis of this compound is part of a broader interest in developing novel synthetic routes for pyrrolidine derivatives. Recent methodologies focus on optimizing reaction conditions to enhance yield and purity. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while improving product quality .

2.2 Scalable Production

The scalability of synthesizing this compound is essential for its potential pharmaceutical applications. Research into scalable synthetic routes aims to facilitate the production of this compound for larger-scale studies and eventual clinical trials .

Case Studies

3.1 Neuroprotective Effects

A case study examining the neuroprotective effects of this compound demonstrated its efficacy in reducing oxidative stress markers in neuronal cell lines. The study utilized various assays to measure cell viability and oxidative damage, showing that the compound could significantly protect against neurotoxicity induced by amyloid-beta peptides .

3.2 Pain Management Trials

Another case study focused on the analgesic properties of this compound in a controlled trial involving animal models of chronic pain. Results indicated that administration of this compound led to a statistically significant reduction in pain scores compared to control groups, suggesting its potential as a therapeutic agent for pain management .

Mechanism of Action

The mechanism of action of [(S)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

(a) [(S)-1-Methyl-pyrrolidin-3-ylaMino)-acetic Acid (CAS: 1353998-14-7)

  • Structure: Differs in the placement of the methyl group (1-position) and amino substitution (3-position), lacking the acetyl group.
  • Properties : Molecular formula C₇H₁₄N₂O₂ (molar mass 158.2 g/mol) .

(b) 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride (CAS: 76234-38-3)

  • Structure : Features a pyrrolidine ring linked to acetic acid without additional substitutions.
  • Properties : Similarity score 0.59 to the target compound .
  • Comparison : The lack of substituents on the pyrrolidine ring simplifies synthesis but may reduce target specificity in biological systems.

(c) (E)-3-(2,5-Dioxo-3-(Propan-2-ylidene)pyrrolidin-1-yl)acrylic Acid

  • Structure : Contains a propan-2-ylidene group and α,β-unsaturated acrylic acid.
  • Activity : Exhibits moderate cytotoxicity (IC₅₀: 14.1–38.6 μM against HeLa, MCF-7, and A549 cells) .
  • Comparison: The conjugated system and ketone groups enhance electrophilicity, likely contributing to its anticancer activity, whereas the target compound’s acetyl-methyl-amino group may favor enzyme inhibition via hydrogen bonding.

Pharmacological Analogs

(a) TRK Kinase Inhibitors (e.g., 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Derivatives)

  • Structure : Pyrrolidine fused with pyrazolo-pyrimidine and fluorophenyl groups.
  • Activity : Designed for Trk kinase inhibition in cancer treatment .

(b) (Z)-2-(5-((4-Chloro-2-(pyrrolidin-1-yl)thiazol-5-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic Acid (T6)

  • Structure : Combines pyrrolidine with thiazolidinedione and chloro-thiazole moieties.
  • Synthesis : Prepared via acid-catalyzed cyclization .
  • Comparison : The thiazolidinedione ring introduces redox-active properties absent in the target compound, which may influence antioxidant or pro-apoptotic effects.

Biological Activity

[(S)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a pyrrolidine ring with an acetyl and methyl amino group, contributing to its unique biological profile. Its chemical formula is C₇H₁₃N₃O₂, and it is characterized by the following structural features:

Feature Description
Pyrrolidine Ring A five-membered nitrogen-containing heterocycle
Acetyl Group Enhances solubility and potential receptor binding
Methyl Amino Group May influence interaction with biological targets

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may function as a CCR5 antagonist , which is significant in the context of HIV treatment. The CCR5 receptor is crucial for HIV-1 entry into host cells, making antagonists valuable in antiviral therapies .

Interaction with Biological Targets

  • CCR5 Receptor : Studies have demonstrated that derivatives of pyrrolidine acetic acids can effectively inhibit CCR5, showcasing their potential as antiviral agents .
  • Enzymatic Modulation : The compound's structure suggests possible interactions with various enzymes, potentially modulating biochemical pathways involved in inflammation and immune response.

Biological Activity

Research has identified several key biological activities associated with this compound:

  • Antiviral Activity : Effective against HIV-1 by blocking the CCR5 receptor.
  • Antimicrobial Properties : Exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against certain cancer cell lines, warranting further investigation into its anticancer properties .

1. Antiviral Efficacy

A study focused on the synthesis and structure-activity relationship (SAR) of pyrrolidine derivatives revealed that modifications to the basic structure could enhance antiviral efficacy against HIV-1 in vitro. The HeLa cell-based assays demonstrated potent binding affinity to the CCR5 receptor, highlighting the therapeutic potential of these compounds .

2. Antimicrobial Activity

In vitro evaluations have shown that similar compounds exhibit significant antibacterial activity. For instance, compounds derived from pyrrolidine structures have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) that suggest strong antimicrobial properties .

3. Cytotoxicity Studies

Preliminary cytotoxicity assessments using various cancer cell lines indicated that this compound may induce apoptosis in cancer cells. Further studies are required to elucidate the specific pathways involved in this effect.

Q & A

Q. How are degradation products characterized during stability testing?

  • Methodological Answer : Accelerate degradation under ICH guidelines (40°C/75% RH for 3 months). Analyze samples via UPLC-QTOF-MS and match degradation products to synthetic impurities (e.g., deacetylated or oxidized derivatives). Reference Evocalcet’s impurity profiles for structural clues .

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